Dicarbonylacetylacetonato iridium(I)

説明

Chemical Identity and Nomenclature

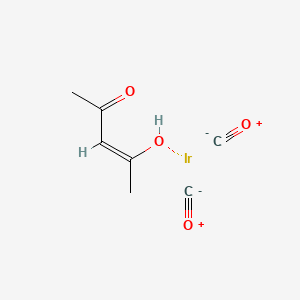

Dicarbonylacetylacetonato iridium(I) is a mononuclear organoiridium complex with the chemical formula C₇H₇IrO₄ . Its systematic IUPAC name is (acetylacetonato)dicarbonyliridium(I) , reflecting its structural components:

- An iridium(I) center coordinated to two carbonyl (CO) ligands.

- One acetylacetonate (acac) ligand, a bidentate β-diketonate derived from 2,4-pentanedione .

The complex adopts a square planar geometry , with the acac ligand occupying two coordination sites and the CO ligands in cis or trans configurations depending on synthetic conditions . Common synonyms include:

Historical Development and Discovery

The compound emerged during the mid-20th century alongside advances in organometallic chemistry. Key milestones include:

- 1950s–1960s : Development of iridium carbonyl complexes for catalytic applications, with early syntheses involving reactions of IrCl₃ with acetylacetone under CO atmospheres .

- 1970s : Characterization of its role in homogeneous catalysis , particularly in hydroformylation and hydrogenation reactions .

- 2000s–Present : Applications in materials science, such as chemical vapor deposition (CVD) of iridium films for electronics .

Notable studies include its use as a precursor for single-site zeolite-supported catalysts , where its reactivity with ethylene and hydrogen was mechanistically elucidated via in situ FTIR spectroscopy .

Industrial and Academic Significance

Industrial Applications

Catalysis :

Materials Science :

Academic Research

- Mechanistic studies : Insights

特性

IUPAC Name |

carbon monoxide;(Z)-4-hydroxypent-3-en-2-one;iridium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3-;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFBREHTKYXYKM-FGSKAQBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Dicarbonylacetylacetonato iridium(I) can be synthesized through several methods. One common approach involves the reaction of iridium trichloride hydrate with acetylacetone in the presence of carbon monoxide. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the iridium center. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of dicarbonylacetylacetonato iridium(I) often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually produced in specialized facilities equipped with the necessary safety measures to handle iridium compounds .

化学反応の分析

Types of Reactions

Dicarbonylacetylacetonato iridium(I) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of iridium.

Reduction: It can be reduced to form iridium(0) complexes.

Substitution: The carbonyl and acetylacetonate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with dicarbonylacetylacetonato iridium(I) include:

Oxidizing agents: Such as oxygen or peroxides.

Reducing agents: Such as hydrogen or hydrides.

Ligands: Such as phosphines or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(III) complexes, while reduction reactions may produce iridium(0) species .

科学的研究の応用

Dicarbonylacetylacetonato iridium(I) has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of dicarbonylacetylacetonato iridium(I) involves coordination to substrates through its iridium center. The compound can facilitate various chemical transformations by stabilizing transition states and lowering activation energies. In biological systems, it may interact with cellular components, leading to the generation of reactive oxygen species and induction of apoptosis in cancer cells .

類似化合物との比較

Structural and Electronic Properties

Table 1: Key Structural and Physical Properties

| Property | Dicarbonylacetylacetonato Iridium(I) | Dicarbonylacetylacetonato Rhodium(I) |

|---|---|---|

| Molecular Formula | C₇H₇IrO₄ | C₇H₇O₄Rh |

| Molecular Weight (g/mol) | 347.345 | 258.03 |

| CAS Number | 14023-80-4 | 14874-82-9 |

| Crystal Color | Not explicitly reported | Greenish-red |

| Sublimation Point (°C) | Not reported | 144–147 |

| Key Ligands | CO, acac | CO, acac |

Both complexes share a similar coordination geometry due to their Group 9 metal centers (Ir and Rh). The rhodium analog is well-documented as a model system in 3D IR spectroscopy due to its strong carbonyl absorption bands and homogeneous dynamics .

Spectroscopic Features

Table 2: Spectroscopic Comparison

The rhodium complex’s coupled carbonyl vibrational modes make it a benchmark in nonlinear IR spectroscopy for studying excitonic coupling and molecular eigenstates .

生物活性

Dicarbonylacetylacetonato iridium(I), also known as (acetylacetonato)dicarbonyliridium(I), is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of catalysis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Dicarbonylacetylacetonato iridium(I) has the chemical formula . It features an iridium center coordinated to two carbon monoxide ligands and one acetylacetonate ligand. The compound typically appears as a yellow to orange solid and is soluble in organic solvents such as acetone and benzene.

Biological Activity

1. Anticancer Properties

Research has indicated that dicarbonylacetylacetonato iridium(I) exhibits significant anticancer properties. A study published in Inorganic Chemistry demonstrated that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

2. Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of dicarbonylacetylacetonato iridium(I). Preliminary studies have shown that this compound possesses antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves the disruption of bacterial cell membranes and interference with intracellular processes .

3. Catalytic Applications

While not strictly biological activity, the catalytic properties of dicarbonylacetylacetonato iridium(I) play a crucial role in its biological relevance. This compound has been utilized as a catalyst in various organic transformations, including hydroformylation and hydrogenation reactions, which are essential in synthesizing biologically active compounds .

Case Studies

Case Study 1: Anticancer Mechanism Investigation

A detailed investigation into the anticancer mechanisms was conducted using human breast cancer cell lines (MCF-7). Treatment with dicarbonylacetylacetonato iridium(I) resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to conventional chemotherapeutics. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment, confirming the compound's ability to trigger apoptosis through ROS generation .

Case Study 2: Antimicrobial Efficacy Assessment

In a study assessing antimicrobial activity, dicarbonylacetylacetonato iridium(I) was tested against clinical isolates of E. coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, demonstrating effective inhibition of bacterial growth. Scanning electron microscopy (SEM) images showed significant morphological changes in treated bacteria, supporting the hypothesis that the compound disrupts cell membrane integrity .

Research Findings Summary

Q & A

Q. How can researchers optimize the synthesis of dicarbonylacetylacetonato iridium(I) to improve yield and purity?

Q. What spectroscopic techniques are most effective for characterizing dicarbonylacetylacetonato iridium(I)?

Methodological Answer:

- IR Spectroscopy: Identify carbonyl stretching frequencies (1,900–2,100 cm) to confirm CO ligand coordination .

- NMR Analysis: -NMR can resolve acetylacetonate ligand environments, while -NMR detects paramagnetic impurities .

- XAS/XPS: Use X-ray absorption spectroscopy to probe oxidation states and ligand-field effects .

Q. How do steric and electronic properties of ancillary ligands influence the reactivity of dicarbonylacetylacetonato iridium(I)?

Methodological Answer:

- Ligand Screening: Compare phosphine, N-heterocyclic carbene (NHC), and acetylacetonate derivatives in catalytic trials (e.g., hydrogenation).

- DFT Calculations: Model ligand effects on HOMO-LUMO gaps to predict oxidative addition tendencies .

- Kinetic Studies: Monitor reaction rates under varying ligand conditions to isolate steric vs. electronic contributions .

Advanced Research Questions

Q. What mechanistic insights explain the selective activation of benzylic C–H bonds by dicarbonylacetylacetonato iridium(I) complexes?

Methodological Answer:

- Isotopic Labeling: Use deuterated substrates to track kinetic isotope effects (KIE) and identify rate-determining steps .

- Computational Modeling: Perform DFT studies to map transition states and compare pathways for benzylic vs. aromatic C–H activation .

- In Situ Spectroscopy: Utilize time-resolved IR to detect transient intermediates during catalysis .

Example Data:

| Substrate | KIE () | Dominant Pathway |

|---|---|---|

| Toluene | 2.8 | Benzylic C–H |

| Benzene | 1.1 | Aromatic C–H |

Q. How can researchers resolve contradictions in reported catalytic activities of iridium(I) complexes across different studies?

Methodological Answer:

- Standardized Testing: Replicate experiments using identical substrates, solvent systems, and catalyst loadings to isolate variables .

- Error Analysis: Quantify uncertainties in turnover numbers (TONs) and compare activation energies via Arrhenius plots .

- Meta-Analysis: Systematically review literature to identify trends in ligand design or reaction conditions that correlate with performance .

Q. What strategies enable the integration of dicarbonylacetylacetonato iridium(I) into hybrid materials for optoelectronic applications?

Methodological Answer:

- Host-Guest Chemistry: Engineer supramolecular assemblies with complementary π-acidic hosts to stabilize iridium complexes in thin films .

- Spectroscopic Tuning: Adjust emission profiles via ligand functionalization (e.g., electron-withdrawing groups) and measure photoluminescence quantum yields .

- Stability Testing: Expose materials to accelerated aging conditions (heat, light) and monitor decomposition via mass loss or spectral shifts .

Methodological Considerations

- Data Reliability: Always report experimental uncertainties (e.g., ±5% for NMR yields) and validate results with triplicate trials .

- Literature Integration: Compare primary data with secondary sources (e.g., crystallographic databases) to identify outliers or confirm trends .

- Ethical Compliance: Ensure hazardous byproducts (e.g., CO gas) are managed via fume hoods and waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。